molecular formula C19H23N7O4 B8104017 CL264

CL264

Cat. No.: B8104017
M. Wt: 413.4 g/mol
InChI Key: BXJWQQWEBUICHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CL264 is a novel 9-benzyl-8-hydroxyadenine derivative that acts as a specific agonist for Toll-like receptor 7 (TLR7). This compound is primarily used in research to study innate immune signaling pathways. It does not stimulate Toll-like receptor 8, making it highly selective for Toll-like receptor 7 .

Preparation Methods

Synthetic Routes and Reaction Conditions

CL264 is synthesized through a series of chemical reactions involving adenine derivativesThe final product is a 9-benzyl-8-hydroxyadenine derivative containing a glycine on the benzyl group (in para position) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is typically prepared in research laboratories using standard organic synthesis techniques. The compound is provided as a lyophilized powder and can be dissolved in water or dimethyl sulfoxide (DMSO) for use in experiments .

Chemical Reactions Analysis

Types of Reactions

CL264 primarily undergoes reactions typical of adenine derivatives, including:

    Oxidation: Introduction of oxygen atoms.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the adenine ring .

Scientific Research Applications

CL264 has a wide range of applications in scientific research, including:

Mechanism of Action

CL264 exerts its effects by specifically binding to and activating Toll-like receptor 7. This activation leads to the induction of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the secretion of interferon-alpha (IFN-α). These signaling pathways play crucial roles in the antiviral immune response and the modulation of immune cell activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high specificity for Toll-like receptor 7 and its ability to activate NF-κB and IFN-α pathways at lower concentrations compared to other agonists like imiquimod. This makes it a valuable tool for studying Toll-like receptor 7-mediated immune responses in both human and mouse models .

Properties

IUPAC Name

2-[[4-[[6-amino-2-(butylamino)-8-oxo-7H-purin-9-yl]methyl]benzoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O4/c1-2-3-8-21-18-24-15(20)14-16(25-18)26(19(30)23-14)10-11-4-6-12(7-5-11)17(29)22-9-13(27)28/h4-7H,2-3,8-10H2,1H3,(H,22,29)(H,23,30)(H,27,28)(H3,20,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJWQQWEBUICHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)NCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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